![molecular formula C5H6ClN3S B14361447 4,5-Dimethyl-1,3-thiazole-2-diazonium chloride CAS No. 91097-76-6](/img/structure/B14361447.png)
4,5-Dimethyl-1,3-thiazole-2-diazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-1,3-thiazole-2-diazonium chloride is a diazonium salt derived from thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial applications .
Vorbereitungsmethoden
The synthesis of 4,5-Dimethyl-1,3-thiazole-2-diazonium chloride typically involves the diazotization of 4,5-dimethyl-1,3-thiazole. This process includes the reaction of 4,5-dimethyl-1,3-thiazole with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4,5-Dimethyl-1,3-thiazole-2-diazonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, leading to the formation of substituted thiazole derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-1,3-thiazole-2-diazonium chloride has several scientific research applications:
Biology and Medicine: Thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The compound can be used in the synthesis of biologically active molecules for research and drug development.
Vergleich Mit ähnlichen Verbindungen
4,5-Dimethyl-1,3-thiazole-2-diazonium chloride can be compared with other thiazole derivatives, such as:
2-Amino-4,5-dimethylthiazole: Known for its antimicrobial properties.
4,5-Dimethylthiazole: Used as a flavoring agent and in the synthesis of pharmaceuticals.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for carbohydrate metabolism and nervous system function.
The uniqueness of this compound lies in its diazonium group, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
91097-76-6 | |
Molekularformel |
C5H6ClN3S |
Molekulargewicht |
175.64 g/mol |
IUPAC-Name |
4,5-dimethyl-1,3-thiazole-2-diazonium;chloride |
InChI |
InChI=1S/C5H6N3S.ClH/c1-3-4(2)9-5(7-3)8-6;/h1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JVVMAIDCMDVTIR-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(SC(=N1)[N+]#N)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.